2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the pyrimidine core. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then coupled with 4-methoxyphenyl-6-methylpyrimidin-4-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
What sets 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and piperazine moieties enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C24H29N5O4S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O4S/c1-17-5-10-21(33-4)22(15-17)34(30,31)29-13-11-28(12-14-29)24-25-18(2)16-23(27-24)26-19-6-8-20(32-3)9-7-19/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
KTIRXYXGSNFBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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